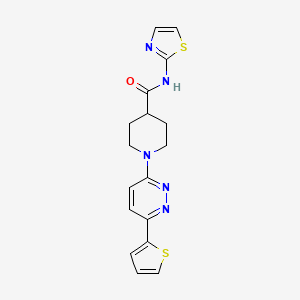

N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS2/c23-16(19-17-18-7-11-25-17)12-5-8-22(9-6-12)15-4-3-13(20-21-15)14-2-1-10-24-14/h1-4,7,10-12H,5-6,8-9H2,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILNAVVUGYLFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing the overall cost.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, as anticancer agents. Thiazole compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, thiazole derivatives have demonstrated activity against breast cancer and leukemia cell lines, suggesting their role as potential chemotherapeutic agents .

Antimicrobial Properties

The compound exhibits significant antimicrobial properties, particularly against pathogenic bacteria and fungi. Studies indicate that thiazole derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death. The effectiveness of these compounds against resistant strains of bacteria makes them valuable in the ongoing battle against antibiotic resistance .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research suggests that thiazole-based compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure–activity relationship (SAR) studies have indicated that modifications in the thiazole and pyridazine rings significantly affect the compound's potency and selectivity against various biological targets .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have focused on improving yield and reducing reaction times through microwave-assisted synthesis and one-pot reactions, which enhance efficiency while maintaining product purity .

Green Chemistry Approaches

In line with modern sustainable practices, researchers are exploring environmentally friendly synthesis routes for thiazole derivatives. Utilizing solvent-free conditions or bio-catalysis not only minimizes waste but also aligns with green chemistry principles, making these processes more acceptable in pharmaceutical manufacturing .

Case Study: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer activity of several thiazole derivatives, including this compound, against a panel of cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity, with IC50 values significantly lower than standard chemotherapeutics used in clinical settings .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study reported a notable reduction in bacterial growth at low concentrations, suggesting a promising role for these compounds in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analog 1: N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide

Key Differences :

- Substituents : A 4-chlorophenyl group on the thiazole ring contrasts with the thiophene substituent in the target compound, which may influence lipophilicity and binding affinity.

- Pharmacological Implications : The hydroxyl group in the analog could improve aqueous solubility, whereas the thiophene in the target compound may enhance membrane permeability due to its hydrophobic nature .

Table 1: Structural and Functional Comparison

Structural Analog 2: N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides

Key Differences :

- Heterocycle Substitution : The analog uses a pyridine ring at the 4-position of the thiazole, whereas the target compound incorporates pyridazine with a thiophene substituent. Pyridazine’s reduced aromaticity compared to pyridine may alter charge distribution and receptor binding .

- Synthetic Pathway : Both compounds employ coupling reactions with amines, but the target compound’s synthesis likely requires specialized reagents for pyridazine-thiophene conjugation, contrasting with the pyridine-based intermediates in Analog 2 .

- Biological Evaluation : Analog 2 was tested using rigorous statistical methods (Student’s t-test, p<0.05 significance), suggesting that similar methodologies could apply to the target compound’s evaluation .

Key Trends and Implications

- Substituent Impact : Thiophene’s electron-rich nature could enhance π-π stacking in hydrophobic environments, whereas chlorophenyl or hydroxyl groups in analogs prioritize halogen bonding or hydrogen bonding, respectively .

- Synthetic Complexity : The target compound’s pyridazine core and thiophene substitution likely require more specialized synthetic steps compared to pyridine derivatives, which are well-established in medicinal chemistry .

Biological Activity

N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

The synthesis of this compound involves multiple organic reactions, typically starting with the preparation of thiazole and pyridazine intermediates. These intermediates are then coupled with a piperidine derivative under controlled conditions to ensure high yields and purity. The molecular formula for this compound is with a molecular weight of 371.5 g/mol .

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disk diffusion method has been employed to assess these activities, revealing promising results for derivatives related to N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine .

Anticancer Properties

The anticancer potential of thiazole-containing compounds is well-documented. A review highlighted that related heterocyclic compounds have shown effective growth inhibition against various cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel . While specific data on N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine's anticancer activity is limited, its structural similarity to active compounds suggests potential efficacy.

The biological activity of N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to therapeutic effects. For example, the mechanism of action for similar compounds often includes inhibition of key enzymes involved in cancer cell proliferation or microbial resistance .

Comparative Analysis

To better understand the biological activity of N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(thiazol-2-yl)-1-(pyridazin-3-yl)piperidine | Structure | Antimicrobial |

| N-(thiophen-2-yl)-1-(pyridazin-3-y) piperidine | Structure | Anticancer |

| N-(thiazol-2-y)-1-(thiophen-pyridin) piperidine | Structure | Antifungal |

These comparisons indicate that while there are variations in activity profiles among these compounds, the presence of thiazole and pyridazine rings tends to enhance biological activities.

Case Studies

Recent studies have focused on synthesizing analogues of thiazole-containing compounds to evaluate their biological activities further. One study developed various thiazole-integrated analogues and assessed their anticonvulsant properties, reporting a median effective dose (ED50) that highlights the importance of structural modifications in enhancing pharmacological effects .

Q & A

Q. Critical Conditions :

- Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance reactivity .

- Monitor reactions via TLC and purify via column chromatography or recrystallization to achieve >95% purity .

- Optimize temperature (60–100°C) and reaction time (12–24 hrs) to minimize side products .

Which spectroscopic techniques are essential for confirming the molecular structure of this compound, and what spectral signatures should researchers prioritize?

Basic Research Question

Key techniques include:

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine/thiophene) and piperidine methylene signals (δ 2.5–3.5 ppm). Carboxamide carbonyls appear at ~170 ppm in 13C NMR .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C17H16N6OS2) with <2 ppm error .

Q. Prioritize :

- NOESY or COSY NMR to resolve stereochemistry of the piperidine ring .

- X-ray crystallography for absolute configuration confirmation, if crystalline .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the thiazole and pyridazine rings?

Advanced Research Question

Methodological Approach :

Systematic substitution : Synthesize analogs with modifications (e.g., electron-withdrawing/donating groups on thiazole (C4/C5) or pyridazine (C3/C6)) .

In vitro screening : Test analogs against cancer cell lines (e.g., MTT assay) and microbial panels to correlate substituents with IC50/MIC values .

Computational modeling : Use docking studies (AutoDock, Schrödinger) to predict binding affinities to targets like kinases or tubulin .

Q. Key Parameters :

- LogP measurements to assess hydrophobicity changes impacting membrane permeability .

- Substituent electronic effects (Hammett constants) linked to activity trends .

What in vitro methodologies are recommended for assessing the compound's interaction with cancer-related biological targets?

Advanced Research Question

Experimental Design :

Target inhibition assays :

- Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., EGFR, Aurora B) with IC50 determination .

- Tubulin polymerization : Monitor via fluorescence (e.g., colchicine-binding site competition) .

Apoptosis/cell cycle analysis : Flow cytometry with Annexin V/PI staining or propidium iodide DNA staining .

Protein binding : Surface plasmon resonance (SPR) or ITC to quantify binding kinetics (KD, kon/koff) .

Controls : Include reference drugs (e.g., paclitaxel for tubulin, erlotinib for EGFR) and validate with siRNA knockdown .

How should researchers approach contradictory data regarding the compound's solubility and in vivo efficacy?

Advanced Research Question

Resolution Strategies :

Solubility optimization :

- Test co-solvents (e.g., PEG-400, cyclodextrins) or salt formation (hydrochloride) to enhance aqueous solubility .

- Use HPLC-UV to measure solubility in biorelevant media (FaSSIF/FeSSIF) .

In vivo PK/PD reconciliation :

- Conduct bioavailability studies (IV vs. oral dosing) with LC-MS/MS plasma analysis .

- Correlate in vitro cytotoxicity (e.g., 2D vs. 3D spheroid models) with in vivo tumor xenograft response .

Metabolite identification : Use LC-HRMS to detect active metabolites that may explain efficacy discrepancies .

Statistical Tools : Apply multivariate analysis (PCA) to identify confounding variables (e.g., formulation, dosing regimen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.